Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1421507-85-8
VCID: VC4921818
InChI: InChI=1S/C16H14N4O3S/c1-23-16(22)19-15-18-12-5-6-20(9-13(12)24-15)14(21)11-4-2-3-10(7-11)8-17/h2-4,7H,5-6,9H2,1H3,(H,18,19,22)
SMILES: COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC(=C3)C#N
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.37

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

CAS No.: 1421507-85-8

Cat. No.: VC4921818

Molecular Formula: C16H14N4O3S

Molecular Weight: 342.37

* For research use only. Not for human or veterinary use.

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate - 1421507-85-8

Specification

CAS No. 1421507-85-8
Molecular Formula C16H14N4O3S
Molecular Weight 342.37
IUPAC Name methyl N-[5-(3-cyanobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Standard InChI InChI=1S/C16H14N4O3S/c1-23-16(22)19-15-18-12-5-6-20(9-13(12)24-15)14(21)11-4-2-3-10(7-11)8-17/h2-4,7H,5-6,9H2,1H3,(H,18,19,22)
Standard InChI Key CUTTWQWZWSOKLL-UHFFFAOYSA-N
SMILES COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC(=C3)C#N

Introduction

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[5,4-c]pyridine core, which is known for its diverse pharmacological properties. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 395.45 g/mol.

Synthesis Methods

The synthesis of methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can be approached through various methods, although specific details on yields and reaction conditions are crucial for optimization. For similar compounds, reported yields range from 68% to 74% under optimized conditions.

Potential Applications

Given its structural features, methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is likely to participate in various chemical reactions and may exhibit selective binding to biological targets. This suggests potential applications in drug development, particularly in areas where thiazolo[5,4-c]pyridine derivatives have shown promise.

Comparison with Similar Compounds

Other compounds featuring similar structural motifs, such as thieno[2,3-c]pyridines, have shown diverse pharmacological activities, including anti-inflammatory and antioxidant effects. A comparison of these compounds could provide insights into the potential applications and limitations of methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate.

CompoundStructureUnique Features
Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamateThiazolo[5,4-c]pyridine core with carbamate and cyanobenzoyl groupsPotential for diverse biological activities
2-(4-cyanobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochlorideThieno[2,3-c]pyridine core with cyanobenzamide and carboxamide groupsKnown for potential pharmacological properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator